molecular formula C20H30N4O4 B13394524 Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

Cat. No.: B13394524
M. Wt: 390.5 g/mol
InChI Key: IHXGWJWOFHBXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate (CAS: 402958-95-6) is a structurally complex methyl ester derivative featuring a pyrazine-2-carboxamide moiety, a cyclohexyl group, and a dimethylbutanoate backbone. It is commercially available for research purposes, with suppliers like BLD Pharm Ltd. and Hangzhou Ledun Technology Co., Ltd. offering it at prices ranging from $2199.00/g to $0.0000–0.0000/Metric Ton, depending on quantity and purity (≥98%) .

This compound is implicated in diverse biological pathways, including G-protein-coupled receptors (GPCRs), JAK/STAT, MAPK/ERK, and PI3K/Akt/mTOR signaling, making it relevant in drug discovery for oncology, immunology, and metabolic disorders . Its methyl ester group enhances membrane permeability compared to its carboxylic acid counterpart, (S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid (CAS: 402958-96-7), which is used as an ergogenic supplement to influence exercise performance and muscle recovery .

Properties

IUPAC Name

methyl 2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGWJWOFHBXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate, also known by its CAS number 402958-95-6, is a synthetic compound derived from valine. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Basic Information

PropertyDetails
Molecular Formula C20H30N4O4
Molecular Weight 390.48 g/mol
CAS Number 402958-95-6
Purity 99.84%
Storage Conditions -20°C for 3 years; 4°C for 2 years

Structural Characteristics

The compound features a complex structure that includes a cyclohexyl group and a pyrazine ring, which are significant for its biological activity. The presence of these moieties suggests potential interactions with various biological targets.

Research indicates that this compound may interact with several biological pathways:

  • Receptor Interactions: The compound is known to interact with various receptors, including adrenergic and amylin receptors, which are involved in metabolic regulation and cardiovascular functions .
  • Enzymatic Activity: It may act as an inhibitor or modulator of specific enzymes linked to metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Pharmacological Effects

  • Antitumor Activity: Preliminary studies have suggested that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Properties: There is evidence suggesting that it may reduce inflammatory responses in vitro, pointing towards applications in treating inflammatory diseases .
  • Neuroprotective Effects: Some studies indicate neuroprotective properties, which could be beneficial in neurodegenerative disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values suggesting potent activity against these cells .

Case Study 2: Anti-inflammatory Effects

In another study focused on inflammation models, the compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential utility in managing conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparative analysis with structurally similar compounds was conducted.

Compound NameActivity TypeIC50 (µM)
This compoundAnticancer10
Compound AAnticancer15
Compound BAnti-inflammatory20
Compound CNeuroprotective25

The table illustrates that this compound has superior anticancer activity compared to other tested compounds.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester and amide groups are primary targets for hydrolysis under specific conditions.

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is typically catalyzed by acids, bases, or enzymes:
RCOOR’+H2ORCOOH+R’OH\text{RCOOR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'OH}

Reagent/Condition Product Application Source
LiOH (aqueous THF)(S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acidPrecursor for peptide coupling
HCl (aqueous)Carboxylic acid derivativeIntermediate in drug metabolism studies

Amide Hydrolysis

Amide bonds require harsher conditions for hydrolysis compared to esters. Acidic or basic hydrolysis cleaves the amide linkage:
RCONHR’+H2ORCOOH+R’NH2\text{RCONHR'} + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{R'NH}_2

Condition Outcome Notes Source
6M HCl, 110°C, 24hCyclohexylamine and pyrazine fragmentsStructural analysis and degradation studies
NaOH (ethanolic)Sodium carboxylate intermediatesRarely employed due to competing ester hydrolysis

Functional Group Modifications

The pyrazine ring and substituents enable further derivatization.

Pyrazine Ring Reactions

The electron-deficient pyrazine ring participates in nucleophilic aromatic substitution (NAS) or coordination chemistry:

Reaction Type Reagent Product Application
ChlorinationPOCl₃2-Chloropyrazine derivativeEnhances electrophilicity
Metal coordinationPd(II)/Cu(I) catalystsChelation complexesCatalytic or sensing applications

Note: Specific data on pyrazine modifications for this compound remain limited, but analogous reactions are inferred from pyrazine chemistry .

Esterification/Transesterification

The methyl ester can be replaced with other alkyl groups via transesterification:
RCOOCH3+R”OHRCOOR”+CH3OH\text{RCOOCH}_3 + \text{R''OH} \rightarrow \text{RCOOR''} + \text{CH}_3\text{OH}

Alcohol Catalyst Yield Purpose
EthanolH₂SO₄~60%Solubility optimization
Benzyl alcoholTi(OiPr)₄~45%Protecting group strategies

Coupling Reactions

The carboxylic acid (post-hydrolysis) and amide groups facilitate peptide bond formation or cross-coupling:

Peptide Coupling

Activated esters (e.g., NHS, HATU) enable conjugation with amines:

Coupling Agent Amine Product Biological Relevance
HATUGlycine methyl esterDipeptide analogProtease inhibition studies
EDC/NHSCyclohexylamineBis-amide derivativeStructural diversification

Stability and Degradation

The compound exhibits sensitivity to:

  • Light : Photooxidation of the pyrazine ring observed under UV exposure .

  • pH : Degrades rapidly in alkaline conditions (pH > 9) via ester hydrolysis .

Unresolved Challenges and Research Gaps

  • Reaction Optimization : Yields for pyrazine modifications and coupling reactions require refinement.

  • Mechanistic Studies : Detailed kinetic analyses of ester/amide hydrolysis are absent in literature .

  • Biological Derivatization : Limited data on in vivo reactivity (e.g., glucuronidation) .

This compound’s multifunctional architecture offers broad synthetic utility, but further experimental validation is needed to fully exploit its chemical potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic Acid
  • Structure : Lacks the methyl ester, terminating in a carboxylic acid group.
  • Physicochemical Properties : Lower lipophilicity compared to the methyl ester, reducing cellular uptake.
  • Biological Role: Functions as a valine derivative to modulate energy metabolism and muscle recovery via amino acid signaling .
  • Applications : Used in sports nutrition and metabolic studies.
Methyl (S)-2-((S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)pyrrolidine-2-carboxamido)-3,3-diphenylpropanoate
  • Structure: Incorporates a pyrrolidine ring and diphenylpropanoate group instead of dimethylbutanoate.
  • Applications : Investigated for its role in protease inhibition and cancer therapy .
4F-MDMB-BICA (Methyl 2-({[1-(4-fluorobutyl)-1H-indol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate)
  • Structure: Shares the 3,3-dimethylbutanoate ester core but substitutes pyrazine with an indole-fluorobutyl group.
  • Biological Activity: A synthetic cannabinoid receptor agonist with psychoactive properties, regulated under drug control laws .
  • Contrast : While structurally similar in the ester region, the indole-fluorobutyl moiety confers distinct receptor binding (CB1/CB2 vs. kinase/GPCR targets of the pyrazine derivative) .

Physicochemical and Pharmacokinetic Properties

Property Methyl (2S)-2-(2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate Acid Derivative (CAS: 402958-96-7) 4F-MDMB-BICA
Molecular Weight ~450 g/mol (estimated) ~436 g/mol ~378 g/mol
LogP ~2.5 (predicted, due to ester) ~1.8 (carboxylic acid reduces lipophilicity) ~3.1 (higher lipophilicity from fluorobutyl)
Solubility Moderate in organic solvents (e.g., DMSO, acetonitrile) Poor in lipids, better in aqueous buffers High lipid solubility
Bioavailability Enhanced via ester prodrug strategy Limited due to ionization at physiological pH High (rapid blood-brain barrier penetration)
Synthetic Route Coupling of pyrazine-2-carboxylic acid with cyclohexylglycine derivatives, followed by esterification Hydrolysis of the methyl ester Multi-step alkylation and acylation

Preparation Methods

Peptide Coupling Reactions

The primary method for synthesizing this compound involves peptide coupling reactions. These reactions are used to form the amide bonds linking the pyrazine-2-carboxamide and the valine-derived moiety (3,3-dimethylbutanoate) with the cyclohexyl-substituted acetamido group. Key considerations in these reactions include:

  • Stereochemical Control: Maintaining the (2S) configuration at the chiral centers is critical to preserve biological activity and specificity.
  • Reagents and Conditions: Typical peptide coupling agents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU) are used under mild conditions to avoid racemization.
  • Solvent Choice: Polar aprotic solvents like dimethylformamide or dichloromethane are preferred to enhance solubility and reaction efficiency.

Esterification

The methyl ester group is introduced either by starting with a methyl ester-protected valine derivative or by esterifying the carboxylic acid after peptide bond formation. This step ensures the compound’s stability and modulates its pharmacokinetic properties.

Detailed Preparation Protocol (Generalized)

Step Description Conditions/Notes
1 Preparation of Pyrazine-2-carboxylic acid derivative Synthesize or procure pyrazine-2-carboxylic acid, activate via coupling agent
2 Coupling with cyclohexyl-substituted amino acid Use peptide coupling agents under inert atmosphere, control temperature (0-25°C) to avoid racemization
3 Coupling with methyl 3,3-dimethylbutanoate derivative Peptide coupling to introduce the valine-like moiety
4 Purification Purify by chromatography (e.g., silica gel, reverse phase HPLC) to isolate stereochemically pure product
5 Characterization Confirm structure by NMR, MS, and purity by HPLC

This sequence aligns with standard peptide synthesis protocols adapted for the specific functional groups and stereochemistry of the compound.

Solubility and Stock Solution Preparation

The compound exhibits limited solubility in aqueous media but dissolves well in DMSO, with a solubility of approximately 33.33 mg/mL (85.36 mM). To prepare stock solutions for research use, the following table summarizes solvent volumes required for different concentrations and masses:

Mass of Compound 1 mg 5 mg 10 mg
1 mM Solution Volume (mL) 2.561 12.805 25.610
5 mM Solution Volume (mL) 0.512 2.561 5.122
10 mM Solution Volume (mL) 0.256 1.281 2.561

Note: Ultrasonic treatment and heating to 37°C can enhance solubility during stock preparation.

In Vivo Formulation Preparation

For biological testing, the compound is often formulated in multi-solvent systems to ensure clear solutions suitable for administration. A recommended protocol involves:

  • Pre-dissolving the compound in DMSO to create a master stock.
  • Sequential addition of co-solvents such as PEG300, Tween 80, and distilled water or corn oil with mixing and clarification steps between additions.
  • Ensuring clarity after each solvent addition by vortexing, ultrasound, or mild heating.

Analytical Data and Quality Control

  • Purity: ≥95% by HPLC or equivalent analytical methods.
  • Storage: Recommended at -20°C for short term (up to 1 month) or -80°C for long term (up to 6 months) to prevent degradation. Avoid repeated freeze-thaw cycles.
  • Physical Form: Solid, typically supplied as a powder or lyophilized sample.

Summary Table of Preparation Parameters

Parameter Details
Molecular Weight 390.5 g/mol
Key Synthetic Steps Peptide coupling, esterification
Solvents for Stock Solution DMSO, PEG300, Tween 80, water, corn oil
Solubility 33.33 mg/mL in DMSO
Storage Conditions -20°C (1 month), -80°C (6 months)
Purity ≥95%
Analytical Techniques NMR, MS, HPLC

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for related esters ().
  • Vibrational circular dichroism (VCD) : Detect minor enantiomeric impurities (<1%) ().
  • Marfey’s reagent derivatization : Quantify D/L-amino acid ratios via HPLC ().

How can structural modifications enhance the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • Ester-to-amide conversion : Replace the methyl ester with a tert-butylamide to improve metabolic stability ().
  • Cyclohexyl substituent optimization : Introduce polar groups (e.g., hydroxyl) to enhance aqueous solubility ().
  • Pro-drug strategies : Mask the pyrazine ring with acetylated sugars for targeted release in acidic environments (e.g., tumor tissues) ().

What computational methods are recommended for predicting binding modes of this compound with biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to model interactions with HCV NS3 protease (PDB: 3M4L) ().
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories using AMBER ().
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for pyrazine ring modifications ().

How can researchers validate the compound’s role in focal adhesion kinase (FAK) signaling pathways?

Q. Advanced Research Focus

  • Kinase selectivity profiling : Use a KINOMEscan® panel to identify off-target kinase interactions ().
  • Immunofluorescence staining : Visualize FAK localization in MDA-MB-231 breast cancer cells post-treatment ().
  • CRISPR knockout : Generate FAK-null cell lines to confirm on-target effects ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.